![molecular formula C16H14F2N2 B14321770 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] CAS No. 109886-98-8](/img/structure/B14321770.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is an organic compound characterized by the presence of two imine groups (C=N) connected via an ethane-1,2-diyl linker and substituted with 2-fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 2-fluorobenzaldehyde. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
C2H4(NH2)2+2C6H4FCHO→C2H4(N=CHC6H4F)2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The imine groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding diamines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and materials science.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The imine groups and fluorophenyl moieties are of interest for designing new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the imine groups. In medicinal chemistry, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions facilitated by the fluorophenyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-phenylmethanimine]: Similar structure but lacks the fluorine substituent.
(E,E)-N,N’-(Propane-1,3-diyl)bis[1-(2-fluorophenyl)methanimine]: Similar but with a propane linker instead of ethane.
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)methanimine]: Similar but with fluorine at the para position.
Uniqueness
The presence of the 2-fluorophenyl groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] imparts unique electronic properties, enhancing its reactivity and potential interactions in both chemical and biological systems. The ortho-fluorine substituent can influence the compound’s steric and electronic environment, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
109886-98-8 |
|---|---|
Molekularformel |
C16H14F2N2 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-N-[2-[(2-fluorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14F2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
RQCOWPPKEUPCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


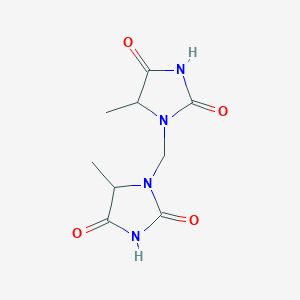
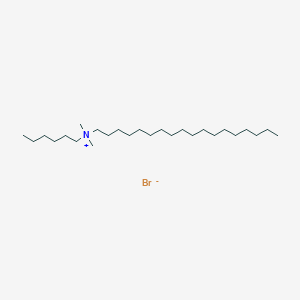
![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
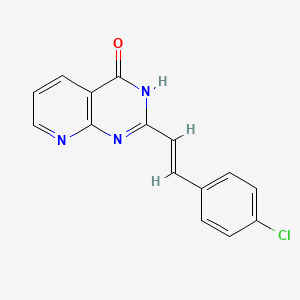
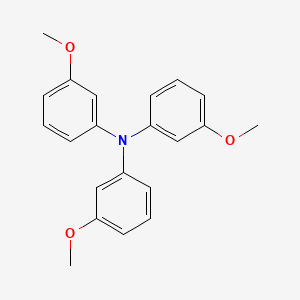
![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
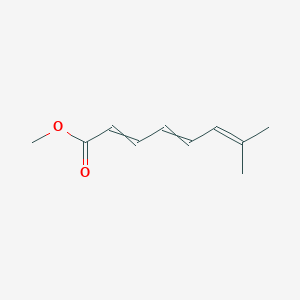
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
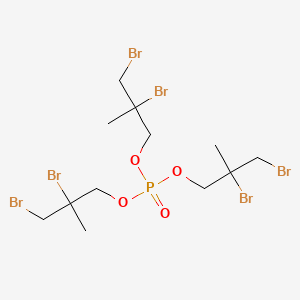
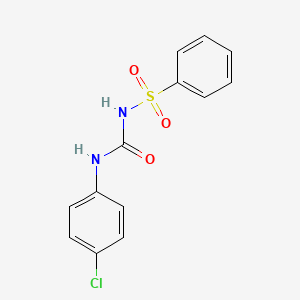
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
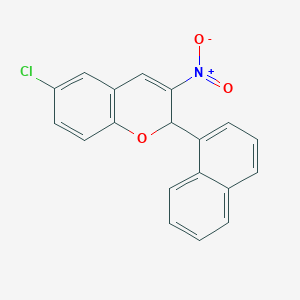
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
